4-bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole
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Overview
Description
4-bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4th position, an ethoxymethyl group at the 3rd position, and an isobutyl group at the 1st position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Ethoxymethylation: The ethoxymethyl group can be introduced using ethoxymethyl chloride in the presence of a base such as sodium hydride.
Isobutylation: The isobutyl group can be introduced via alkylation using isobutyl bromide and a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of corresponding pyrazole alcohols.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and other substituents on the pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-(methoxymethyl)-1-isobutyl-1H-pyrazole
- 4-chloro-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole
- 4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole
Uniqueness
4-bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
4-Bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound includes a bromine atom at the 4-position, an ethoxymethyl group at the 3-position, and an isobutyl group at the 1-position of the pyrazole ring. This unique arrangement of substituents contributes to its distinct chemical and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Its effectiveness has been evaluated through different assays, demonstrating its potential as a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity Profile
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
The above table summarizes the minimum inhibitory concentrations (MIC) for several microbial strains, indicating that the compound shows varying degrees of effectiveness against different organisms.
Anti-inflammatory Properties
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which can be crucial for managing inflammatory diseases.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and other substituents allows it to modulate enzyme activities, influencing pathways related to inflammation and microbial resistance.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound demonstrated superior activity against Staphylococcus aureus compared to other derivatives.
- Anti-inflammatory Mechanism : Another study published in the Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of this compound. It was found to inhibit NF-kB signaling pathways in macrophages, leading to reduced secretion of TNF-α and IL-6.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison with Similar Pyrazoles
Compound | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
This compound | High | Moderate |
4-Bromo-3-(methoxymethyl)-1-isobutyl-1H-pyrazole | Moderate | Low |
4-Chloro-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole | Low | High |
This table illustrates that while this compound exhibits high antimicrobial activity, its anti-inflammatory effects are moderate compared to other compounds.
Properties
IUPAC Name |
4-bromo-3-(ethoxymethyl)-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-4-14-7-10-9(11)6-13(12-10)5-8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZPVMKHJBVYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Br)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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